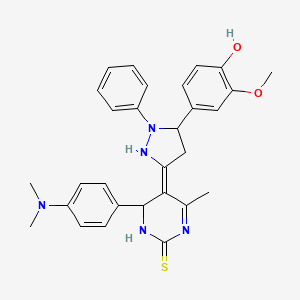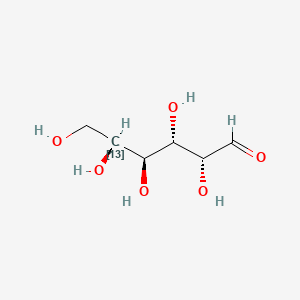
Raloxifene-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raloxifene-d10 is a deuterium-labeled version of raloxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study metabolic pathways and mechanisms of action in various biological systems. The deuterium labeling allows for more precise tracking and analysis in experimental settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of raloxifene-d10 involves the incorporation of deuterium atoms into the raloxifene molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Raloxifene-d10 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered biological activity.
Wissenschaftliche Forschungsanwendungen
Raloxifene-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of raloxifene in biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in various diseases, including osteoporosis and breast cancer.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
Raloxifene-d10 exerts its effects by selectively binding to estrogen receptors in various tissues. This binding can either activate or inhibit estrogenic pathways, depending on the tissue type. In bone tissue, this compound acts as an estrogen agonist, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, reducing the risk of cancer development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Alendronate: A bisphosphonate used to treat osteoporosis.
Evenity (romosozumab): A monoclonal antibody used for osteoporosis treatment
Uniqueness
Raloxifene-d10 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research settings. Compared to tamoxifen, this compound has a lower risk of uterine cancer and does not cause endometrial proliferation. Compared to alendronate and romosozumab, this compound offers a different mechanism of action, providing an alternative therapeutic option for osteoporosis and breast cancer prevention .
Eigenschaften
Molekularformel |
C28H27NO4S |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
[4-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i1D2,2D2,3D2,14D2,15D2 |
InChI-Schlüssel |
GZUITABIAKMVPG-VKRZQTKSSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







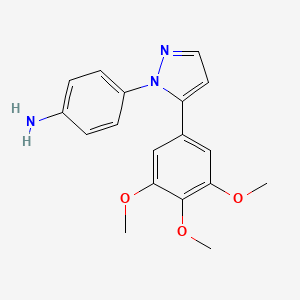
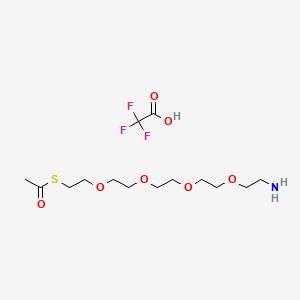
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
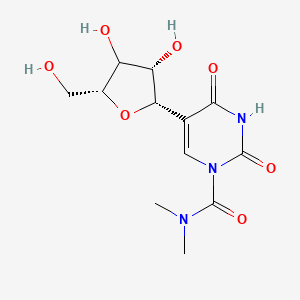
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)

